molecular formula C7H8F2O2 B12844143 6,6-Difluoro-1-cyclohexene-1-carboxylic acid

6,6-Difluoro-1-cyclohexene-1-carboxylic acid

Cat. No.: B12844143
M. Wt: 162.13 g/mol
InChI Key: RZCRPQCNQFOLPC-UHFFFAOYSA-N
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Description

6,6-Difluoro-1-cyclohexene-1-carboxylic acid is a fluorinated organic compound with the molecular formula C7H8F2O5. It is known for its unique structural features, including the presence of two fluorine atoms on the cyclohexene ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid typically involves the fluorination of a suitable cyclohexene precursor. One common method is the direct fluorination of 1-cyclohexene-1-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent over-fluorination and to achieve high selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1-cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Difluoro-1-cyclohexene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1-cyclohexene-1-carboxylic acid involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .

Properties

Molecular Formula

C7H8F2O2

Molecular Weight

162.13 g/mol

IUPAC Name

6,6-difluorocyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3-5(7)6(10)11/h3H,1-2,4H2,(H,10,11)

InChI Key

RZCRPQCNQFOLPC-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)(F)F)C(=O)O

Origin of Product

United States

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